molecular formula C17H22N2O5 B12889391 N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide CAS No. 82559-05-5

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide

Cat. No.: B12889391
CAS No.: 82559-05-5
M. Wt: 334.4 g/mol
InChI Key: FLUAFSWJRDDLJU-UHFFFAOYSA-N
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Description

N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method for synthesizing isoxazoles is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). metal-free synthetic routes are also being developed to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethoxybenzamide is unique due to its specific substitution pattern on the isoxazole ring and the presence of the trimethoxybenzamide moiety. This unique structure imparts distinct biological activities and chemical properties compared to other isoxazole derivatives .

Properties

CAS No.

82559-05-5

Molecular Formula

C17H22N2O5

Molecular Weight

334.4 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethoxybenzamide

InChI

InChI=1S/C17H22N2O5/c1-17(2,3)13-9-14(24-19-13)18-16(20)15-11(22-5)7-10(21-4)8-12(15)23-6/h7-9H,1-6H3,(H,18,20)

InChI Key

FLUAFSWJRDDLJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NOC(=C1)NC(=O)C2=C(C=C(C=C2OC)OC)OC

Origin of Product

United States

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